molecular formula C11H12F2O B7844738 3',5'-Difluoro-3-methylbutyrophenone

3',5'-Difluoro-3-methylbutyrophenone

Cat. No.: B7844738
M. Wt: 198.21 g/mol
InChI Key: QPMUJQKVPPQINX-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-methylbutyrophenone: is an organic compound with the molecular formula C11H12F2O It is a derivative of butyrophenone, characterized by the presence of two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 3 position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-methylbutyrophenone typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methylbutyrophenone with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of 3’,5’-Difluoro-3-methylbutyrophenone may involve a multi-step process starting from readily available raw materials. The process includes:

    Bromination: of the precursor compound to introduce bromine atoms at the desired positions.

    Fluorination: using a fluorinating agent to replace the bromine atoms with fluorine.

    Purification: steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-3-methylbutyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzophenone.

    Reduction: Formation of difluoromethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Difluoro-3-methylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-methylbutyrophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,5-Difluorobenzophenone: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    3,5-Difluorobutyrophenone: Similar but without the methyl group at the 3 position.

    3,5-Difluoroacetophenone: Lacks the butyryl group, resulting in different reactivity and applications.

Uniqueness: 3’,5’-Difluoro-3-methylbutyrophenone is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUJQKVPPQINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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